(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid synthesis pathway
(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid synthesis pathway
An In-depth Technical Guide on the Synthesis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid. The synthesis is presented in a two-step sequence, commencing with the chlorosulfonation of durene (1,2,4,5-tetramethylbenzene) to produce the key intermediate, 2,3,5,6-tetramethyl-benzenesulfonyl chloride. This intermediate is subsequently coupled with glycine ethyl ester, followed by hydrolysis to yield the final product.
This document furnishes detailed experimental protocols, a summary of quantitative data for analogous reactions, and a visual representation of the synthetic workflow to facilitate a thorough understanding of the process.
I. Overall Synthesis Pathway
The synthesis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid is proposed to proceed via the following two stages:
Stage 1: Synthesis of 2,3,5,6-Tetramethyl-benzenesulfonyl Chloride
The first stage involves the electrophilic substitution reaction of durene with chlorosulfonic acid to introduce the sulfonyl chloride functional group onto the aromatic ring.
Stage 2: Synthesis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
The second stage involves the nucleophilic substitution reaction between the synthesized 2,3,5,6-tetramethyl-benzenesulfonyl chloride and the amino group of glycine ethyl ester. The resulting ester is then hydrolyzed to afford the final carboxylic acid product.
II. Quantitative Data Summary
The following tables summarize representative quantitative data for reactions analogous to the ones described in this guide. This data is provided to offer an expected range for yields and physical properties.
Table 1: Representative Data for the Synthesis of Arylsulfonyl Chlorides
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) | Reference |
| Toluene | Chlorosulfonic Acid | p-Toluenesulfonyl chloride | ~75 | 69-71 | General Knowledge |
| Acetanilide | Chlorosulfonic Acid | p-Acetamidobenzenesulfonyl chloride | 77-81 | 149 | General Knowledge |
| Durene | Chlorosulfonic Acid | 2,3,5,6-Tetramethyl-benzenesulfonyl chloride | (Not Reported) | (Not Reported) | - |
Table 2: Representative Data for the Synthesis and Properties of N-Arylsulfonyl Glycine Derivatives
| Sulfonyl Chloride | Amino Acid Derivative | Product | Yield (%) | Melting Point (°C) | Reference |
| Benzenesulfonyl chloride | Glycine ethyl ester | N-(Phenylsulfonyl)glycine ethyl ester | ~85 | 58-60 | Analogous Reactions |
| p-Toluenesulfonyl chloride | Glycine | N-(p-Tolylsulfonyl)glycine | >90 | 151-153 | Analogous Reactions |
| 2-Naphthalenesulfonyl chloride | Glycine | N-(2-Naphthylsulfonyl)glycine | ~92 | 188-190 | Analogous Reactions |
| 2,3,5,6-Tetramethyl-benzenesulfonyl chloride | Glycine ethyl ester | (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid ethyl ester | (Not Reported) | (Not Reported) | - |
| - | - | (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid | (Not Reported) | (Not Reported) | - |
III. Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis.
Stage 1: Synthesis of 2,3,5,6-Tetramethyl-benzenesulfonyl Chloride
Materials:
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Durene (1,2,4,5-tetramethylbenzene)
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Chlorosulfonic acid
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Dichloromethane (anhydrous)
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Crushed ice
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Hexane
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4 equivalents) and cool the flask to 0 °C in an ice-salt bath.
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Dissolve durene (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
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Add the durene solution dropwise to the stirred chlorosulfonic acid over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Separate the organic layer and wash the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 2,3,5,6-tetramethyl-benzenesulfonyl chloride by recrystallization from hexane.
Stage 2: Synthesis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
Part A: Synthesis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid ethyl ester
Materials:
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2,3,5,6-Tetramethyl-benzenesulfonyl chloride
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Glycine ethyl ester hydrochloride
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Triethylamine
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Dichloromethane (anhydrous)
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0.5 M Hydrochloric acid
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask, suspend glycine ethyl ester hydrochloride (1.2 equivalents) in anhydrous dichloromethane.
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Cool the suspension to 0 °C and add triethylamine (2.5 equivalents) dropwise. Stir the mixture for 30 minutes at 0 °C.
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Dissolve 2,3,5,6-tetramethyl-benzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane and add this solution dropwise to the glycine ethyl ester suspension at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Wash the reaction mixture sequentially with 0.5 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid ethyl ester. The crude product may be used in the next step without further purification.
Part B: Hydrolysis to (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
Materials:
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(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid ethyl ester
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Ethanol
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1 M Sodium hydroxide solution
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1 M Hydrochloric acid
Procedure:
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Dissolve the crude ethyl ester from the previous step in ethanol.
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Add 1 M sodium hydroxide solution (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.[1]
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Monitor the reaction by thin-layer chromatography until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
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The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid.
IV. Mandatory Visualizations
The following diagram illustrates the overall experimental workflow for the synthesis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid.
Caption: Synthetic workflow for (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid.
